molecular formula C5H8F3NO B1422570 3-(Trifluoromethyl)pyrrolidin-3-ol CAS No. 196822-27-2

3-(Trifluoromethyl)pyrrolidin-3-ol

Cat. No. B1422570
M. Wt: 155.12 g/mol
InChI Key: PLQLGPQFZLVKTF-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C5H8F3NO . It has a molecular weight of 155.11800 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-(Trifluoromethyl)pyrrolidin-3-ol”, has been discussed in several studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)pyrrolidin-3-ol” has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and MS . Its structure was confirmed by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds have been studied extensively . For instance, the [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine has been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Trifluoromethyl)pyrrolidin-3-ol” include a molecular weight of 155.11800, and a molecular formula of C5H8F3NO . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Organocatalysis

3-(Trifluoromethyl)pyrrolidin-3-ol derivatives have been used as effective organocatalysts. These compounds can catalyze asymmetric Michael addition reactions, which are significant in synthesizing various organic compounds. For example, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a related compound, was used in reactions yielding good to high yield and excellent enantioselectivities, indicating the potential of trifluoromethylated pyrrolidines in asymmetric synthesis (Cui Yan-fang, 2008).

Synthesis of Functionalized Pyrrolidines

Trifluoromethylated pyrrolidine derivatives are synthesized for their potential medical value. Techniques such as organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence have been employed to create these compounds with high yields and excellent stereoselectivities. This demonstrates the versatility of 3-(Trifluoromethyl)pyrrolidin-3-ol in the synthesis of complex molecules with potential therapeutic applications (Ying Zhi et al., 2016).

Chemosensors

Pyrrolidine derivatives, including those with a trifluoromethyl group, have been used in creating chemosensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized for selective detection of Al(3+) ions, showcasing its application in analytical chemistry and environmental monitoring (D. Maity & T. Govindaraju, 2010).

Medicinal Chemistry

Trifluoromethylated pyrrolidines play a significant role in medicinal chemistry. The synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, including 3-(Trifluoromethyl)pyrrolidin-3-ol derivatives, contributes to the development of pharmaceutical drugs. These compounds are utilized for their unique biological properties, offering new avenues for therapeutic intervention (E. Pfund & T. Lequeux, 2017).

Safety And Hazards

The safety data sheet for pyrrolidin-3-ol indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidine, the core structure of “3-(Trifluoromethyl)pyrrolidin-3-ol”, is a versatile scaffold for novel biologically active compounds . Therefore, it can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(trifluoromethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQLGPQFZLVKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyrrolidin-3-ol

CAS RN

196822-27-2
Record name 3-(trifluoromethyl)pyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 3-oxopyrrolidine-1-carboxylate (600 mg), trimethyl(trifluoromethyl)silane (0.57 mL), 1M N,N,N-tributylbutane-1-aminium fluoride/tetrahydrofuran solution (0.50 mL) and tetrahydrofuran (6 mL) was stirred at room temperature for 30 min. Saturated aqueous ammonium chloride solution (2 mL) and 1M N,N,N-tributylbutane-1-aminium fluoride/tetrahydrofuran solution (1 mL) were added, and the reaction mixture was stirred at room temperature for 1 hr. The mixture was extracted with ethyl acetate, washed successively with water and brine, and dried over anhydrous sodium sulfate. Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give a pale-brown solid. The obtained solid was dissolved in methanol (1 mL), and 4M hydrochloric acid/ethyl acetate solution (2 mL) was added at room temperature. The reaction mixture was stirred at room temperature for 4 hr, and the reaction system was concentrated under reduced pressure. Saturated aqueous sodium hydrogen carbonate (1 mL) was added to the residue, and the mixture was extracted with ethyl acetate/tetrahydrofuran and dried over anhydrous sodium sulfate. Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure to give the title compound (260 mg) as a brown solid.
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600 mg
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0.5 mL
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2 mL
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1 mL
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2 mL
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VD Steben'kov, KL Obydennov, SA Usachev… - …, 2021 - thieme-connect.com
4-Pyrones bearing electron-donating and electron-withdrawing groups react with nonstabilized azomethine ylides to form pyrano[2,3-c]pyrrolidines in moderate to good yields. The …
Number of citations: 5 www.thieme-connect.com

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